molecular formula C18H24N8O2S B6468717 6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2640866-77-7

6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6468717
CAS No.: 2640866-77-7
M. Wt: 416.5 g/mol
InChI Key: IXJCADYUSYHZQQ-UHFFFAOYSA-N
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Description

The compound 6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a structurally complex purine derivative characterized by a 9-methylpurine core substituted with a sulfonylated imidazole-pyrrolopyrrole moiety. The sulfonyl group enhances metabolic stability compared to thioether analogs, while the octahydropyrrolo[3,4-c]pyrrole system introduces conformational rigidity, which may improve target binding specificity .

Properties

IUPAC Name

6-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-4-24-9-15(22-12(24)2)29(27,28)26-7-13-5-25(6-14(13)8-26)18-16-17(19-10-20-18)23(3)11-21-16/h9-11,13-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJCADYUSYHZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features include:

  • Sulfonyl-linked imidazole : Unlike thioether substituents in 6-(alkylsulfanyl)-9H-purines (e.g., 6-(benzylsulfanyl)-9H-purine), the sulfonyl group increases polarity and reduces susceptibility to oxidative metabolism .
  • Octahydropyrrolo[3,4-c]pyrrole : This bicyclic amine system provides rigidity, akin to piperazine in 6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine, but with enhanced stereochemical complexity .

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Weight logP Key Substituents Biological Activity
Target Compound ~480 (estimated) ~2.5* Imidazole-sulfonyl-pyrrolopyrrole Not reported (predicted kinase inhibition)
6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine 282.31 1.22 Piperazine-pyrimidine Kinase modulation (hypothetical)
6-(Benzylsulfanyl)-9H-purine 260.33 ~3.0† Benzylthioether Antithyroid (Kc = 1.5 × 10³)
9-Benzyl-6-phenyl-9H-purine 327.39 ~3.8† C6-phenyl, N9-benzyl C–H activation substrate

*Estimated via fragment-based calculation; †Predicted based on substituent hydrophobicity.

Challenges and Opportunities
  • Metabolic Stability : The sulfonyl group may reduce hepatic clearance compared to thioethers, but the compound’s high molecular weight (~480) could limit oral bioavailability.
  • Stereochemical Complexity : The octahydropyrrolo[3,4-c]pyrrole system introduces multiple stereocenters, necessitating enantioselective synthesis for optimal activity .

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